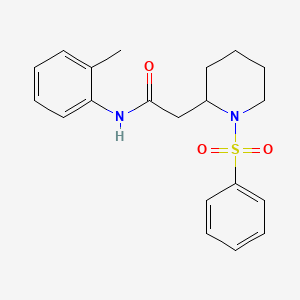

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, also known as PSAP, is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized using specific methods, which will be discussed in PSAP has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. The purpose of this paper is to provide an overview of the current research on PSAP and to identify future directions for further investigation.

Scientific Research Applications

Synthesis and Biological Activity A series of N-aryl/aralkyl substituted derivatives of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide and similar compounds have been synthesized, characterized, and evaluated for their biological activities. These compounds were primarily synthesized by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce various electrophiles. The structural confirmation of these derivatives was achieved through IR, EIMS, and 1H-NMR spectral data. These compounds have shown promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, indicating their potential in therapeutic applications related to enzyme inhibition (Khalid et al., 2014).

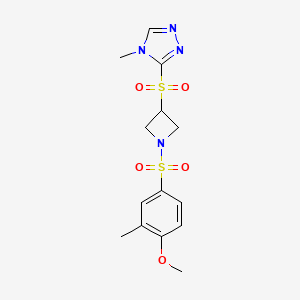

Antibacterial Potentials Further exploration into the applications of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, closely related to this compound, has shown significant antibacterial potentials. These compounds were synthesized and evaluated for their inhibitory effects against various bacterial strains including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study revealed moderate to significant antibacterial activity, particularly against Gram-negative bacterial strains, highlighting their potential as antibacterial agents (Iqbal et al., 2017).

Enzyme Inhibition and Antibacterial Screening Another study on the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, related to the core structure of this compound, demonstrated multifunctional properties. These synthesized compounds were evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity assessments. The results indicated good inhibitory effects against gram-negative bacterial strains and low potential against the lipoxygenase enzyme, suggesting their use in antibacterial and enzyme inhibition applications (Nafeesa et al., 2017).

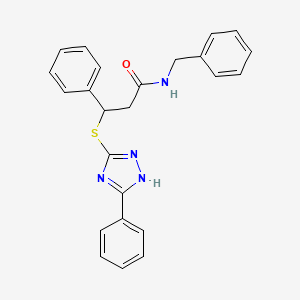

Theoretical Investigations and Docking Studies Theoretical investigations and molecular docking studies on antimalarial sulfonamides, structurally similar to this compound, have been conducted to explore their potential as COVID-19 drugs. These studies involved reactivity investigations of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, resulting in various heterocyclic derivatives with in vitro antimalarial activity. The molecular docking studies provided insights into the binding affinities of these compounds against specific enzymes, suggesting their utility in drug development for diseases like malaria and potentially COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-16-9-5-6-13-19(16)21-20(23)15-17-10-7-8-14-22(17)26(24,25)18-11-3-2-4-12-18/h2-6,9,11-13,17H,7-8,10,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZHAAKZKAPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2440145.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)

![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)

![(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2440152.png)

![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)

![2-[4-(Cyclopropylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2440163.png)

![4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2440164.png)

![N-(4-{[(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)amino]sulfonyl}phenyl)butanamide](/img/structure/B2440166.png)

![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)